molecular formula C11H17NO B14382111 8-Hydroxy-9-methyldeca-4,9-dienenitrile CAS No. 89523-76-2

8-Hydroxy-9-methyldeca-4,9-dienenitrile

Cat. No.: B14382111
CAS No.: 89523-76-2
M. Wt: 179.26 g/mol
InChI Key: KLNBKBSYEVKSCB-UHFFFAOYSA-N
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Description

8-Hydroxy-9-methyldeca-4,9-dienenitrile is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of a hydroxyl group, a nitrile group, and a conjugated diene system. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-9-methyldeca-4,9-dienenitrile typically involves multi-step organic reactions. One common method includes the use of acetylene hydrometallation and palladium-mediated vinyl halide coupling . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-9-methyldeca-4,9-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles or other derivatives.

Scientific Research Applications

8-Hydroxy-9-methyldeca-4,9-dienenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Hydroxy-9-methyldeca-4,9-dienenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxy-9-methyldeca-2,4,6,9-tetraenoate: Similar structure but with an ester group instead of a nitrile.

    9-Methyldeca-4,9-dienenitrile: Lacks the hydroxyl group present in 8-Hydroxy-9-methyldeca-4,9-dienenitrile.

    8-Hydroxy-9-methyldeca-4,9-dienamide: Contains an amide group instead of a nitrile.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its conjugated diene system and the presence of both hydroxyl and nitrile groups make it a versatile compound for various applications.

Properties

CAS No.

89523-76-2

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

8-hydroxy-9-methyldeca-4,9-dienenitrile

InChI

InChI=1S/C11H17NO/c1-10(2)11(13)8-6-4-3-5-7-9-12/h3-4,11,13H,1,5-8H2,2H3

InChI Key

KLNBKBSYEVKSCB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CCC=CCCC#N)O

Origin of Product

United States

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